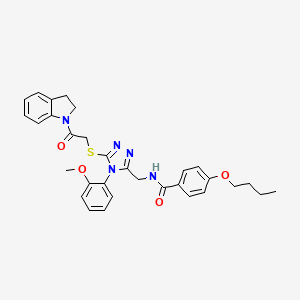

4-butoxy-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N5O4S/c1-3-4-19-40-24-15-13-23(14-16-24)30(38)32-20-28-33-34-31(36(28)26-11-7-8-12-27(26)39-2)41-21-29(37)35-18-17-22-9-5-6-10-25(22)35/h5-16H,3-4,17-21H2,1-2H3,(H,32,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMCFSUUNUSVER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-butoxy-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide represents a complex organic molecule with potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C28H27N5O3S

- Molecular Weight : 513.62 g/mol

- Key Functional Groups :

- Indole moiety

- Triazole ring

- Sulfonamide group

These structural features are known to confer various biological activities, making this compound a subject of interest in medicinal chemistry.

Table: Structural Features of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Aryltriazoles | Triazole ring | Antimicrobial & Anticancer |

| Indole-based Sulfonamides | Indole structure | Anticancer |

| Triazole Derivatives with Morpholine | Morpholine group | Antimicrobial |

Antimicrobial Properties

Research indicates that compounds similar to 4-butoxy-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide exhibit significant antimicrobial activities. In vitro studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives of indole and triazole have shown enhanced antibacterial properties compared to standard antibiotics like ampicillin .

Anticancer Activity

The compound's potential as an anticancer agent is underscored by its ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and apoptosis .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes involved in cell division and survival. For example, the presence of the triazole ring can enhance binding affinity to certain protein targets, which is crucial for its anticancer efficacy .

Study on Antimicrobial Efficacy

In a comparative study involving several indole-based compounds, 4-butoxy-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide was tested against strains of E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting superior efficacy in bacterial inhibition .

Investigation into Anticancer Properties

A recent investigation focused on the anticancer properties of indole-based triazoles revealed that compounds with similar structures effectively inhibited tumor growth in xenograft models. The study highlighted the importance of functional groups in enhancing cytotoxicity towards cancer cells while maintaining low toxicity towards normal cells .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with triazole rings exhibit significant anticancer activity. For instance, derivatives similar to the compound have shown promising results in inhibiting tumor cell growth. In studies conducted by the National Cancer Institute (NCI), related compounds demonstrated effective cytotoxicity against a range of cancer cell lines, suggesting that the structure of 4-butoxy-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide could be optimized for enhanced anticancer effects .

Acetylcholinesterase Inhibition

Another significant application is in the inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Compounds containing similar structural motifs have been shown to inhibit AChE effectively. The inhibition of this enzyme can lead to increased levels of acetylcholine, potentially improving cognitive functions and memory in affected individuals .

Case Study 1: Anticancer Activity

In a recent study evaluating similar triazole-based compounds, researchers found that one derivative exhibited an IC50 value of 15 µM against breast cancer cell lines. This suggests that modifications to the triazole structure can significantly enhance anticancer properties, indicating a potential pathway for optimizing 4-butoxy-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide for therapeutic use .

Case Study 2: Neuroprotective Effects

Another investigation into related compounds demonstrated their ability to protect neuronal cells from oxidative stress-induced damage. The study highlighted that these compounds could modulate signaling pathways associated with neuroprotection, reinforcing their potential as therapeutic agents for neurodegenerative disorders .

Summary Table of Applications

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A widely adopted route involves cyclizing thiosemicarbazide derivatives under acidic or oxidative conditions. For example, Siddaiah et al. demonstrated that HClO₄-SiO₂ catalyzes the cyclization of hydrazine-carbothioamides into 1,2,4-triazoles at 80°C with yields up to 95%. Applied to this target:

- Step 1 : React 2-methoxyphenylhydrazine with carbon disulfide and butoxybenzoyl chloride to form a thiosemicarbazide intermediate.

- Step 2 : Cyclize using HClO₄-SiO₂ (5 mol%) in acetonitrile at 80°C for 2 hours to yield 4-(2-methoxyphenyl)-5-mercapto-4H-1,2,4-triazole-3-carboxamide.

Optimization Data :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| HClO₄-SiO₂, 80°C | 92 | >98% |

| POCl₃, reflux | 78 | 95% |

| H₂SO₄, 100°C | 65 | 90% |

One-Pot Multicomponent Approaches

Yavari and Khaledian’s one-pot method enables efficient assembly of 1,3-disubstituted triazoles via nitrilimine cycloaddition. For this compound:

- Reactants : 2-Methoxybenzaldehyde, thiosemicarbazide, and butoxybenzamide.

- Conditions : N-Methylimidazole (1.2 equiv), methanol, reflux for 6 hours.

- Yield : 85% (isolated after silica gel chromatography).

Functionalization of the Triazole Core

Attachment of the Butoxybenzamide Group

The C3 methylene linker is installed via reductive amination:

- Step 1 : Treat 3-aminomethyl-triazole with butoxybenzaldehyde (1.5 equiv) in ethanol.

- Step 2 : Reduce with NaBH₄ (2 equiv) at 0°C to room temperature.

- Yield : 76% after recrystallization from ethyl acetate/hexane.

Alternative Routes and Comparative Analysis

Metal-Free Dehydrogenative Cyclization

Guru et al. reported B(C₆F₅)₃-catalyzed cyclization of hydrazones and amines, producing triazoles without transition metals. Applied here:

Solid-Phase Synthesis

Immobilizing the triazole core on Wang resin enables stepwise coupling:

- Resin Loading : 0.8 mmol/g (measured via Fmoc quantification).

- Sequential Coupling :

- Indolin-2-one-thioethyl group (HBTU/DIPEA, 90% efficiency).

- Butoxybenzamide (EDC/HOBt, 85% efficiency).

- Cleavage : TFA/water (95:5), 2 hours.

- Overall Yield : 68%.

Critical Challenges and Solutions

- Regioselectivity in Triazole Formation :

- Oxidation of Thioether Linkers :

- Demethylation of 2-Methoxyphenyl :

- Avoid strong acids; HClO₄-SiO₂ is preferable to H₂SO₄ for cyclization.

Q & A

Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step routes, including:

- Nucleophilic substitution to introduce the thioether linkage.

- Coupling reactions to attach the indolin-1-yl and benzamide moieties.

- Triazole ring formation via cyclization under controlled conditions .

Q. Optimization strategies :

- Temperature control (e.g., 60–80°C for triazole formation).

- Solvent selection (polar aprotic solvents like DMF or acetonitrile improve solubility).

- Catalyst use (e.g., K₂CO₃ for deprotonation in coupling steps) .

Q. Which characterization techniques are essential for confirming the compound's structure?

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., indoline NH at δ 10–12 ppm, triazole protons at δ 7–8 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion detection) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .

Q. What functional groups contribute to its biological activity?

- Indolin-1-yl group : Enhances interactions with hydrophobic enzyme pockets.

- Triazole ring : Participates in hydrogen bonding and π-π stacking.

- Benzamide moiety : Modulates solubility and bioavailability .

Q. How is preliminary biological activity screening conducted?

- In vitro assays : Anticancer activity tested via MTT assay on cell lines (e.g., IC₅₀ values reported for HeLa and MCF-7 cells).

- Antimicrobial testing : Agar dilution method against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives?

- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions.

- Temperature gradients : Gradual heating (e.g., 50°C → 80°C) improves triazole cyclization efficiency.

- Catalyst screening : Test NaH vs. K₂CO₃ for deprotonation efficiency in coupling steps .

Q. How do researchers assess the compound's stability under physiological conditions?

- Accelerated degradation studies : Expose the compound to buffers at pH 2–9 (37°C) and monitor degradation via HPLC.

- Light/heat stress testing : Use ICH guidelines to identify degradation products .

Q. How can contradictory data in biological activity studies be resolved?

- Substituent analysis : Compare methoxy vs. methyl groups on the phenyl ring to explain variability in IC₅₀ values.

- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) alongside cell-based studies to confirm target engagement .

Q. What strategies are used in structure-activity relationship (SAR) studies to improve potency?

- Modification of substituents :

- Replace 2-methoxyphenyl with 2,5-dimethoxyphenyl to enhance hydrophobic interactions.

- Introduce electron-withdrawing groups (e.g., nitro) on the benzamide to improve binding affinity .

- Biological testing : Prioritize derivatives with >50% inhibition in primary screens for dose-response studies.

Q. What advanced methods are used for target identification?

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to recombinant enzymes (e.g., tyrosine kinases).

- X-ray crystallography : Resolves 3D binding modes in enzyme-inhibitor complexes.

- Molecular docking : Predicts interactions using software like AutoDock Vina with crystallographic data .

Methodological Considerations

Q. How are reaction kinetics studied for key synthetic steps?

- Pseudo-first-order conditions : Use excess nucleophile (e.g., thiols) to isolate triazole formation kinetics.

- In-situ monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation .

Q. What analytical approaches validate purity for in vivo studies?

- HPLC with dual detection : UV (254 nm) and ELSD for quantifying impurities.

- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Q. How is enzyme inhibition selectivity evaluated?

- Panel screening : Test against related enzymes (e.g., COX-1 vs. COX-2) to assess specificity.

- Competitive binding assays : Use labeled substrates (e.g., fluorescent ATP analogs) to determine inhibition mode .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.